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Compound of Interest

4-Methylthiophene-2-
Compound Name:
carbaldehyde

cat. No.: B1351181

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable
building block in medicinal chemistry and materials science. Its thiophene core is a key
structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials.
A thorough understanding of its spectroscopic characteristics is paramount for its identification,
quality control, and the structural elucidation of its derivatives. This technical guide provides an
in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of 4-Methylthiophene-2-carbaldehyde, complete with detailed
experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methylthiophene-2-
carbaldehyde.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8) ppm Multiplicity Assighment
9.80 Singlet (s) Aldehyde proton
7.61 Doublet (d) Thiophene-H3
6.88 Doublet (d) Thiophene-H5
2.57 Singlet (s) Methyl protons

Solvent: CDCl3

« 13

Chemical Shift (6) ppm

Assignment

182.6

Carbonyl carbon

151.6

Thiophene-C4

142.0

Thiophene-C2

137.4

Thiophene-C5

127.2

Thiophene-C3

16.2

Methyl carbon

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3100 Medium Aromatic C-H stretch
~2920 Medium Aliphatic C-H stretch (methyl)
] Aldehyde C-H stretch (Fermi

~2820, ~2720 Medium

resonance)
~1665 Strong Carbonyl (C=0) stretch
~1540, ~1450 Medium Thiophene ring C=C stretching

C-H out-of-plane bending (2,4-
~810 Strong

disubstituted)

Sample preparation: Neat (liquid film) or KBr pellet

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

126 High [M]* (Molecular lon)
125 High [M-H]*

97 Moderate [M-CHOJ*

83 Low [M-CHs-COJ*

lonization method: Electron lonization (El)

Spectroscopic Interpretation

IH NMR Spectrum: The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton.
The two doublets in the aromatic region (7.61 and 6.88 ppm) correspond to the two protons on
the thiophene ring. The singlet at 2.57 ppm, integrating to three protons, is assigned to the
methyl group.

13C NMR Spectrum: The signal at 182.6 ppm is indicative of the carbonyl carbon of the
aldehyde. The four signals in the aromatic region (127.2-151.6 ppm) are assigned to the
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carbons of the thiophene ring. The upfield signal at 16.2 ppm corresponds to the methyl
carbon.

IR Spectrum: The strong absorption at approximately 1665 cm~1 is a clear indicator of the
carbonyl (C=0) stretching vibration of the aldehyde, with its frequency lowered due to
conjugation with the thiophene ring.[1] The pair of medium intensity bands around 2820 cm™1
and 2720 cm~! are characteristic of the C-H stretching of an aldehyde, often appearing as a
doublet due to Fermi resonance.[1] The bands in the 3100 cm~1 region are attributed to the C-
H stretching vibrations of the thiophene ring, while the absorption around 2920 cm~1
corresponds to the C-H stretching of the methyl group.[1] The medium intensity bands in the
1450-1540 cm~! range are due to the carbon-carbon double bond stretching vibrations within
the thiophene ring.[1] A strong band around 810 cm~1 is characteristic of the out-of-plane C-H
bending for a 2,4-disubstituted thiophene ring.[1]

Mass Spectrum: The mass spectrum shows a prominent molecular ion peak [M]* at m/z 126,
consistent with the molecular weight of 4-Methylthiophene-2-carbaldehyde. A common
fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable
acylium ion, resulting in the strong [M-H]* peak at m/z 125.[2][3][4] Another significant
fragmentation is the loss of the formyl radical (CHO), leading to the peak at m/z 97.[2][3][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 4-Methylthiophene-2-carbaldehyde (approximately 10-
20 mg) is prepared in deuterated chloroform (CDClIs, 0.5-0.7 mL) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

e IH NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.
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[e]

Spectral width: -2 to 12 ppm.

o

Acquisition time: 3-4 seconds.

[¢]

Relaxation delay: 1-2 seconds.

Number of scans: 16-32.

[¢]

o Temperature: 298 K.

e 1B3C NMR Parameters:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o

Spectral width: 0 to 220 ppm.

[¢]

Acquisition time: 1-2 seconds.

[e]

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096.

[e]

o

Temperature: 298 K.

o Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for both *H and 3C spectra.

Infrared (IR) Spectroscopy

e Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 4-
Methylthiophene-2-carbaldehyde between two potassium bromide (KBr) or sodium
chloride (NaCl) plates.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
e Parameters:

o Spectral range: 4000-400 cm™1,

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1351181?utm_src=pdf-body
https://www.benchchem.com/product/b1351181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Resolution: 4 cm™1.
o Number of scans: 16-32.

o Data acquisition: A background spectrum of the clean KBr plates is recorded and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatography (GC) interface.

e Instrumentation: A mass spectrometer with an electron ionization (EIl) source is used.

e Parameters:

o

lonization mode: Electron lonization (El).

[¢]

Electron energy: 70 eV.

[¢]

Source temperature: 200-250 °C.

[e]

Mass range: m/z 40-400.

o

Scan speed: 1 scan/second.

o Data Processing: The acquired mass spectrum is plotted as relative intensity versus the
mass-to-charge ratio (m/z). The molecular ion and major fragment ions are identified and
assigned.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-Methylthiophene-2-carbaldehyde.
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Chemical Synthesis & Purification

Synthesis of 4-Methylthiophene-2-carbaldehyde

Y

Purification (e.g., Distillation, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(1H, 3C) IR Spectroscopy

ata Intergretation & Structure Elucidation

Structure Confirmation

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1351181?utm_src=pdf-body-img
https://www.benchchem.com/product/b1351181?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Methyl_2_thiophenecarboxaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. archive.nptel.ac.in [archive.nptel.ac.in]

3. chemistry.miamioh.edu [chemistry.miamioh.edu]

4. GCMS Section 6.11.4 [people.whitman.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylthiophene-2-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351181#spectroscopic-data-of-4-methylthiophene-
2-carbaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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